molecular formula C19H18N2O4 B11533401 Propenamide, 2-acetylamino-3-(3,4-methylenedioxyphenyl)-N-benzyl-

Propenamide, 2-acetylamino-3-(3,4-methylenedioxyphenyl)-N-benzyl-

Cat. No.: B11533401
M. Wt: 338.4 g/mol
InChI Key: BDWXGEIHUXSMQS-CXUHLZMHSA-N
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Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-benzyl-2-acetamidoprop-2-enamide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a benzodioxole ring, which is known for its presence in various bioactive molecules, and an acetamidoprop-2-enamide moiety, which contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-benzyl-2-acetamidoprop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Enamide: This involves the reaction of the acetamide derivative with an appropriate alkyne or alkene under catalytic conditions to form the enamide structure.

    N-Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-benzyl-2-acetamidoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the enamide to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-benzyl-2-acetamidoprop-2-enamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetamidoprop-2-enamide moiety may also play a role in binding to proteins or nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one
  • (2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ol

Uniqueness

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-benzyl-2-acetamidoprop-2-enamide is unique due to its combination of a benzodioxole ring and an acetamidoprop-2-enamide moiety. This structure provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

(E)-2-acetamido-3-(1,3-benzodioxol-5-yl)-N-benzylprop-2-enamide

InChI

InChI=1S/C19H18N2O4/c1-13(22)21-16(19(23)20-11-14-5-3-2-4-6-14)9-15-7-8-17-18(10-15)25-12-24-17/h2-10H,11-12H2,1H3,(H,20,23)(H,21,22)/b16-9+

InChI Key

BDWXGEIHUXSMQS-CXUHLZMHSA-N

Isomeric SMILES

CC(=O)N/C(=C/C1=CC2=C(C=C1)OCO2)/C(=O)NCC3=CC=CC=C3

Canonical SMILES

CC(=O)NC(=CC1=CC2=C(C=C1)OCO2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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